4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 1-bromo-6-phenyl-
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Overview
Description
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 1-bromo-6-phenyl- is a compound belonging to the class of triazolobenzodiazepines. This compound is structurally related to other benzodiazepines and is known for its high potency and short to intermediate duration of action . It has been identified in various forms such as tablets, capsules, powders, and solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 1-bromo-6-phenyl- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-bromobenzophenone with hydrazine to form the corresponding hydrazone, which is then cyclized with triethyl orthoformate to yield the triazolobenzodiazepine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with appropriate optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 1-bromo-6-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can yield dehalogenated products.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Dehalogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 1-bromo-6-phenyl- has several scientific research applications:
Mechanism of Action
The compound exerts its effects by binding to the benzodiazepine site of GABA A receptors. This binding enhances the effect of the neurotransmitter GABA, leading to increased neuronal inhibition. The effects can be reversed by the administration of the benzodiazepine receptor antagonist flumazenil . The compound is metabolized by cytochrome P450 enzymes, including CYP2B6, CYP2C19, and CYP3A4 .
Comparison with Similar Compounds
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 1-bromo-6-phenyl- is structurally related to other triazolobenzodiazepines such as alprazolam and bromazolam . Compared to these compounds, it has a similar binding affinity to GABA A receptors but differs in its substitution pattern, which can affect its pharmacokinetic properties and potency .
List of Similar Compounds
- Alprazolam
- Bromazolam
- Diazepam
- Midazolam
Properties
CAS No. |
71368-69-9 |
---|---|
Molecular Formula |
C16H11BrN4 |
Molecular Weight |
339.19 g/mol |
IUPAC Name |
1-bromo-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C16H11BrN4/c17-16-20-19-14-10-18-15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)21(14)16/h1-9H,10H2 |
InChI Key |
LMBBKKPWAXMKIE-UHFFFAOYSA-N |
SMILES |
C1C2=NN=C(N2C3=CC=CC=C3C(=N1)C4=CC=CC=C4)Br |
Canonical SMILES |
C1C2=NN=C(N2C3=CC=CC=C3C(=N1)C4=CC=CC=C4)Br |
71368-69-9 | |
Synonyms |
U 51477 U-51477 |
Origin of Product |
United States |
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